molecular formula C21H19N3O4S B3006265 N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 898454-29-0

N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

カタログ番号: B3006265
CAS番号: 898454-29-0
分子量: 409.46
InChIキー: GSYAPLNSAFRFOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide (molecular formula: C21H19N3O4S; molecular weight: 391.4 g/mol) is a synthetic indole derivative characterized by a 4-methylbenzyl sulfonyl group at the indole C3 position and an isoxazol-3-yl acetamide moiety .

特性

IUPAC Name

2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-15-6-8-16(9-7-15)14-29(26,27)19-12-24(18-5-3-2-4-17(18)19)13-21(25)22-20-10-11-28-23-20/h2-12H,13-14H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYAPLNSAFRFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an isoxazole ring and an indole moiety linked through an acetamide group. The sulfonyl group attached to a 4-methylbenzyl substituent enhances its chemical properties, making it a subject of various biological studies. The synthesis typically involves multiple reactions, including the formation of the isoxazole and subsequent coupling with the indole derivative.

Biological Activity

Research indicates that compounds containing both isoxazole and indole structures exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that similar isoxazole derivatives can induce cytotoxic effects in human cancer cell lines. For instance, certain isoxazoles have demonstrated IC50 values ranging from 86 to 755 μM against HL-60 leukemia cells, suggesting potential for further development as anticancer agents .
  • Antiviral Activity : Isoxazole derivatives have been evaluated for their antiviral properties against various viruses. Compounds similar to this compound have shown activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV), with effective concentrations (EC50) reported in low micromolar ranges .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in HL-60 cells (IC50: 86–755 μM)
AntiviralEffective against TBEV and WNV (EC50: 1.3–2.0 μM)
Anti-inflammatoryPotential based on structural analogs

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Research into related compounds suggests that modifications to the isoxazole or indole rings can significantly alter their potency and selectivity against biological targets.

For example, substituents on the phenyl ring or variations in the sulfonyl group can enhance or diminish biological activity. A systematic SAR study indicated that specific substitutions could lead to increased potency as EPAC antagonists, which are involved in various physiological processes .

Case Studies

  • Cytotoxicity Study : A study on isoxazole derivatives showed that compound (3) significantly decreased Bcl-2 expression while increasing p21^WAF-1 levels, indicating a mechanism involving apoptosis promotion and cell cycle arrest .
  • Antiviral Efficacy : Another investigation revealed that certain sulfonylated isoxazolines exhibited potent antiviral activity against flaviviruses, highlighting the therapeutic potential of this class of compounds .

科学的研究の応用

Structural Characteristics

The compound features:

  • Isoxazole Ring : A five-membered heterocycle containing nitrogen atoms, contributing to the compound's reactivity and biological activity.
  • Indole Moiety : Known for its presence in numerous natural compounds, the indole structure enhances the compound's pharmacological properties.
  • Sulfonyl Group : This group increases solubility and bioavailability, making it suitable for drug development.

Biological Applications

Research indicates that compounds like N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide exhibit significant biological activities:

Anticancer Properties

Studies have shown that related compounds can inhibit cancer cell proliferation. The unique structure allows for interaction with various biological targets involved in cancer progression.

Anti-inflammatory Effects

Compounds containing isoxazole and indole structures have demonstrated anti-inflammatory activities, making them potential candidates for treating inflammatory diseases.

Neuroprotective Effects

Research suggests that derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the pathways affected by the compound in cellular models.

Comparative Analysis with Related Compounds

The versatility of heterocyclic chemistry can be illustrated by comparing this compound with similar compounds:

Compound NameStructure FeaturesUnique Properties
4-Methyl-N-(isoxazol-5-yl)benzamideIsoxazole ring with benzamideExhibits strong anti-inflammatory activity
N-(pyrazol-4-yl)-2-(indol-3-yloxy)acetamidePyrazole instead of isoxazolePotential anticancer properties
5-Amino-isoxazole derivativesAmino group substitutionEnhanced antimicrobial activity

Case Studies

Several case studies highlight the applications of isoxazole-containing compounds in drug discovery:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, a series of isoxazole derivatives were evaluated for their ability to inhibit tumor growth in xenograft models. Results indicated that certain derivatives exhibited significant tumor reduction compared to control groups.

Case Study 2: Neuroprotection

Research published in Neuroscience Letters evaluated a related indole-isoxazole compound for neuroprotective effects against oxidative stress in neuronal cell lines. The study found that treatment significantly reduced cell death and oxidative markers.

類似化合物との比較

Structural Variations and Molecular Properties

The compound’s key structural features are compared to analogs in Table 1:

Table 1. Structural and Molecular Comparison of Selected Indole Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Substituent Acetamide Substituent Key Properties/Activities
N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide C21H19N3O4S 391.4 4-methylbenzyl isoxazol-3-yl Not specified
2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide C21H19N3O3S2 425.5 4-methylbenzyl thiazol-2-yl Not specified
2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide C24H21FN2O4S 452.5 4-fluorobenzyl 3-methoxyphenyl Not specified
2-(1H-Indol-1-yl)-N-(N-(3-(trifluoromethoxy)benzyl)carbamimidoyl)acetamide C19H16F3N3O2 390.0 None carbamimidoyl Anticancer (Bcl-2/Mcl-1 inhibition)
(E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide C17H14ClN3O2 327.8 None 2-chlorophenyl Antioxidant (FRAP/DPPH assays)

Key Observations :

  • Sulfonyl Group Modifications : The 4-methylbenzyl sulfonyl group in the target compound contrasts with 4-fluorobenzyl (Ev12) or phenyl (Ev14) variants. Electron-donating methyl groups may increase lipophilicity compared to electron-withdrawing fluorine substituents, influencing membrane permeability .
  • Acetamide Substituents : The isoxazol-3-yl group differs from thiazol-2-yl (Ev13), 3-methoxyphenyl (Ev12), and carbamimidoyl (Ev1) moieties. Isoxazole’s oxygen atom may enhance hydrogen-bonding capacity relative to sulfur-containing thiazole .
  • Biological Activity: Compounds with carbamimidoyl or substituted phenyl groups exhibit anticancer or antioxidant activities, respectively .

Physicochemical and Spectroscopic Insights

  • Bond Geometry: Computational studies on (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (Ev7) reveal bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles consistent with crystallographic data, validating structural stability .
  • Spectral Data : 1H-NMR signals for indole protons (δ 7.63–7.60 ppm) and sulfonyl-linked methyl groups (δ 2.3–2.5 ppm) are characteristic across analogs .

Q & A

What are the validated synthetic routes for N-(isoxazol-3-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?

The synthesis of structurally related indole-acetamide derivatives typically involves multi-step condensation reactions . For example, 2-chlorotryptamine derivatives have been used as precursors, reacting with sulfonyl chlorides or activated acetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form sulfonamide linkages. Yields (~45%) can be improved by optimizing stoichiometry, reaction time (e.g., 12–24 hours at 60–80°C), and purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) . Microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) may further enhance efficiency for similar scaffolds .

How can spectroscopic techniques (NMR, FT-IR, HRMS) confirm the structural integrity of this compound?

  • ¹H-NMR : Key signals include the indole NH proton (δ 10.5–11.0 ppm, singlet), isoxazole protons (δ 6.5–7.5 ppm, multiplet), and methylbenzyl sulfonyl group (δ 2.4 ppm for CH₃, δ 7.2–7.4 ppm for aromatic protons) .
  • FT-IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities .
  • HRMS : Validate molecular formula (e.g., C₂₁H₂₀N₃O₄S) with <2 ppm mass error .

What in vitro assays are suitable for evaluating the antioxidant or anticancer potential of this compound?

  • Antioxidant Activity :
    • DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ values <50 µM indicate strong activity). Compounds with halogenated substituents (e.g., Cl, F) show enhanced activity due to electron-withdrawing effects .
    • FRAP Assay : Quantify Fe³+ reduction to Fe²+; absorbance at 593 nm correlates with antioxidant capacity .
  • Anticancer Screening :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2). Indole derivatives with sulfonyl groups exhibit Bcl-2/Mcl-1 inhibition (IC₅₀ ~10 µM) .

How do substituents on the indole or isoxazole rings influence biological activity?

  • Indole C-3 Substituents : Sulfonyl groups enhance solubility and target binding via hydrogen bonding. Substitutions with electron-deficient groups (e.g., -NO₂, -CF₃) improve anticancer activity by stabilizing protein-ligand interactions .
  • Isoxazole Modifications : tert-Butyl or methyl groups at the 5-position increase metabolic stability but may reduce bioavailability due to steric hindrance .

What computational methods support the rational design of analogs targeting specific enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to Bcl-2/Mcl-1 (PDB: 4AQ3) or antioxidant enzymes (e.g., SOD). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Models : Correlate Hammett constants (σ) or LogP values with IC₅₀ data to prioritize halogenated or hydrophilic substituents .

How can contradictory bioactivity data between similar compounds be resolved?

Contradictions often arise from assay conditions or substituent positioning. For example:

  • A study reported 3j (Cl-substituted) as a potent antioxidant (IC₅₀ 12 µM), while 3k (Br-substituted) showed weaker activity (IC₅₀ 35 µM) due to increased steric bulk .
  • In anticancer studies, nitro groups improved activity in HepG2 cells but reduced it in MCF-7 due to differential expression of reductases .

What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Amorphous intermediates may require recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
  • Byproduct Formation : Monitor sulfonamide overalkylation via LC-MS and adjust reaction pH (7–8) to minimize side products .

How can metabolic stability and toxicity be assessed early in development?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Isoxazole rings generally exhibit t₁/₂ >60 minutes .
  • hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks; indole-sulfonamide derivatives typically show low hERG affinity (IC₅₀ >30 µM) .

What structural analogs have shown promise in related therapeutic areas?

  • N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide : Demonstrated antidiabetic activity (PPAR-γ agonism) .
  • N-(Pyridin-2-yl)acetamide derivatives : Inhibited kinase pathways (e.g., EGFR) with IC₅₀ ~5 µM .

How should researchers document synthetic protocols to ensure reproducibility?

  • Detailed Characterization : Report melting points (±1°C), NMR coupling constants (J in Hz), and HRMS spectra .
  • Reaction Logs : Specify solvent grades (e.g., anhydrous DMF), inert atmosphere conditions, and catalyst batches .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。